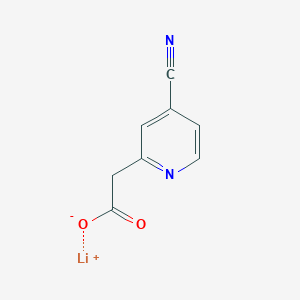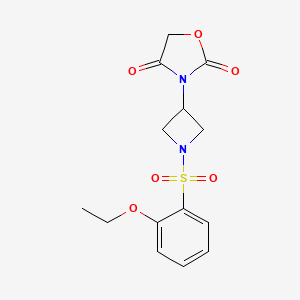
3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including an azetidine ring, a sulfonyl group, an ethoxyphenyl group, and an oxazolidine-2,4-dione group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring, which is a four-membered cyclic amine, connected to a sulfonyl group and an ethoxyphenyl group . Additionally, there is an oxazolidine-2,4-dione group attached to the azetidine ring.Aplicaciones Científicas De Investigación
Agricultural Applications
- Famoxadone as a Fungicide: Famoxadone, a derivative of oxazolidinone, has been identified as an effective agricultural fungicide. It is specifically useful for controlling plant pathogens in various crops such as grapes, cereals, tomatoes, and potatoes. This compound is part of a new class of oxazolidinone fungicides, exhibiting significant control over pathogens from the Ascomycete, Basidiomycete, and Oomycete classes (Sternberg et al., 2001).
Chemical Synthesis and Transformations
- Synthesis of Azetidine-2,4-diones: A method involving the Norrish Type II photoreaction of 4-pyruvolyazetidin-2-ones has been developed for synthesizing azetidine-2,4-diones. This process is crucial for transforming potassium benzylpenicillinate into 1-substituted derivatives of 3-phenylacetamidoazetidine-2,4-diones, which are significant in the context of penicillin-related research (Kaura & Stoodley, 1988).
Biological and Pharmaceutical Research
Potential in Treating Diabetes
A series of 5-substituted oxazolidinediones, including variants structurally related to 3-(1-((2-Ethoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione, have shown promise in improving glucose tolerance in rats. These compounds have demonstrated unique properties like potentiating insulin release without inducing hypoglycemia below normal fasting glycemia levels (Schnur & Morville, 1986).
Designing Elastase Inhibitors
Azetidine-2,4-diones (4-oxo-beta-lactams), which include structural elements of this compound, have been investigated as a new class of inhibitors for porcine pancreatic elastase (PPE). These compounds are noted for their lower reactivity compared to analogous inhibitors and can acylate the active site serine of the enzyme (Mulchande et al., 2008).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is structurally similar to certain derivatives of combretastatin a-4 , which are known to inhibit the colchicine-binding site on tubulin
Mode of Action
The exact mode of action of this compound is currently unknown. If it indeed targets tubulin like its structural analogues, it may interact with the colchicine-binding site on tubulin, inhibiting its polymerization . This could disrupt the formation of microtubules, essential components of the cell’s cytoskeleton, and thereby interfere with cell division .
Biochemical Pathways
The biochemical pathways affected by this compound would likely be related to cell division and growth, given the potential target of tubulin. Inhibition of tubulin polymerization can disrupt the mitotic spindle, preventing cells from properly segregating their chromosomes during mitosis . This can lead to cell cycle arrest and apoptosis .
Result of Action
If this compound acts similarly to its structural analogues, it could have significant antiproliferative effects. For instance, certain analogues have demonstrated potent in vitro antiproliferative activities against various cancer cell lines . They have been shown to cause cell cycle arrest and induce apoptosis .
Propiedades
IUPAC Name |
3-[1-(2-ethoxyphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-2-21-11-5-3-4-6-12(11)23(19,20)15-7-10(8-15)16-13(17)9-22-14(16)18/h3-6,10H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWUBJQWNHZFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
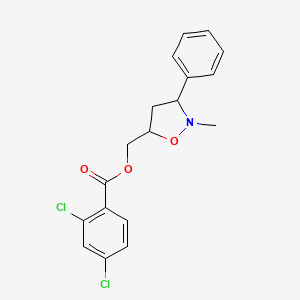
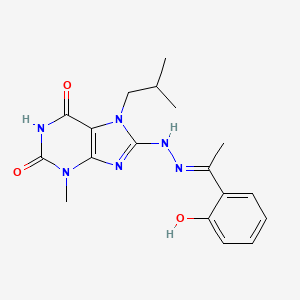

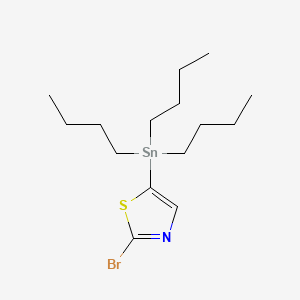
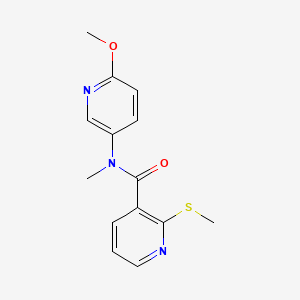
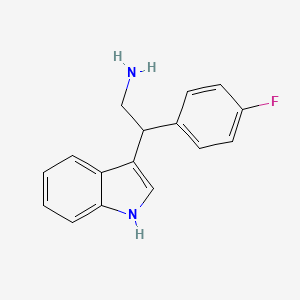
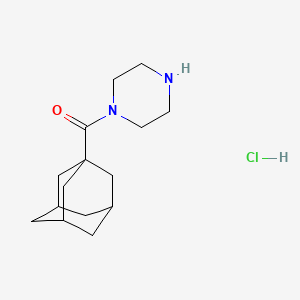
![3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2432272.png)
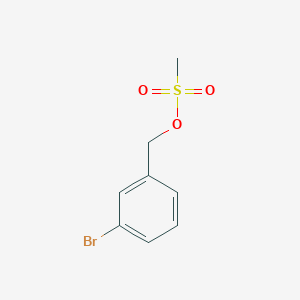
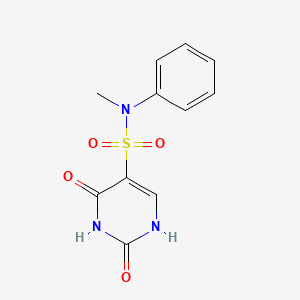
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2432275.png)
![5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2432278.png)
![4-[(3-methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B2432279.png)
